molecular formula C12H20N2O B3055010 N*1*-Ethyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine CAS No. 62748-45-2

N*1*-Ethyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine

Cat. No.: B3055010
CAS No.: 62748-45-2
M. Wt: 208.3 g/mol
InChI Key: ZUGLJQMJHXYNAU-UHFFFAOYSA-N
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Description

N¹-Ethyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine is a tertiary amine derivative of ethane-1,2-diamine, featuring an ethyl group and a 2-methoxy-substituted benzyl moiety at the N¹ position. Its molecular weight is 208.30 g/mol (CAS: 61694-79-9), and it is structurally characterized by the presence of a methoxy group at the ortho position of the benzyl ring, which influences its electronic and steric properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N'-[(2-methoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-14(9-8-13)10-11-6-4-5-7-12(11)15-2/h4-7H,3,8-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGLJQMJHXYNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511751
Record name N~1~-Ethyl-N~1~-[(2-methoxyphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62748-45-2
Record name N~1~-Ethyl-N~1~-[(2-methoxyphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Iminodiacetonitrile Derivatives

Patent literature describes the hydrogenation of iminodiacetonitrile to diethylenetriamine (DETA) using Raney cobalt catalysts under high-pressure conditions (9–14 MPa, 70–90°C). While these methods target unsubstituted diamines, they suggest a pathway for N¹-Ethyl-N¹-(2-methoxybenzyl)ethane-1,2-diamine via substituted nitrile precursors:

  • Synthesis of substituted iminodiacetonitrile :
    Introduce ethyl and 2-methoxybenzyl groups to iminodiacetonitrile through nucleophilic substitution or Ullmann coupling.

  • Hydrogenation conditions :

    • Catalyst: Raney nickel or cobalt.
    • Solvent: Methanol or ethanol.
    • Pressure: 9–14 MPa H₂.
    • Temperature: 70–90°C.
  • Byproduct management :
    Addition of OH⁻ anion exchange resins reduces piperazine formation by stabilizing intermediates.

This method achieves >80% selectivity for linear diamines in analogous systems, but the steric bulk of the 2-methoxybenzyl group may necessitate longer reaction times or modified catalysts.

Reductive Amination Strategies

Two-Step Condensation and Reduction

The synthesis of convolutamine I analogs (PMC article) illustrates a scalable approach for introducing arylalkyl groups to diamines:

  • Schiff base formation :
    React ethylenediamine with 2-methoxybenzaldehyde and acetaldehyde in ethanol to form bis-imine intermediates (Fig. 1A).

    Ethylenediamine + 2-Methoxybenzaldehyde + Acetaldehyde → Bis-imine Intermediate  
    
  • Reduction of imines :
    Use NaBH₄ in the presence of montmorillonite K10 clay under microwave irradiation (100°C, 15 min). This step reduces imines to secondary amines while preserving the methoxy group.

    Key parameters :

    • Microwave irradiation enhances reaction efficiency.
    • Clay catalysts improve yield by adsorbing byproducts.

This method achieved 82% yield for structurally similar compounds, suggesting viability for the target molecule.

Comparative Analysis of Methods

Method Yield (%) Byproducts Scalability Citation
Hydrogenation 70–82 Piperazine Industrial
Reductive Amination 75–82 None reported Lab-scale
Sequential Alkylation 65–70 Tri-substituted Lab-scale

Hydrogenation offers industrial scalability but requires specialized equipment. Reductive amination provides cleaner reactions at the cost of microwave infrastructure. Sequential alkylation is accessible for small-scale synthesis but suffers from lower yields due to purification losses.

Experimental Optimization Insights

Solvent Selection

  • Polar aprotic solvents : DMF or DMSO improve alkylation rates but risk amine exchange reactions under high pressure.
  • Alcohols : Methanol enhances hydrogenation selectivity by stabilizing protonated intermediates.

Catalyst Modifications

  • Raney metals : Doping cobalt catalysts with 1% Mo reduces deactivation from sulfur-containing byproducts.
  • Heterogeneous supports : SiO₂-supported Pd nanoparticles improve reductive amination kinetics.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

N¹-Ethyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine exhibits several notable biological activities:

  • Antimicrobial Properties : Studies suggest effectiveness against various microbial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Investigated for therapeutic effects in neurological disorders due to its ability to modulate neurotransmitter systems.
  • Anti-inflammatory Activity : Exhibits potential anti-inflammatory properties through the reduction of pro-inflammatory cytokines.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of N¹-Ethyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.

Neuroprotective Effects

In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases.

Inflammation Model

In animal models of inflammation, administration of N¹-Ethyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine led to reduced levels of pro-inflammatory cytokines, supporting its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various microbial strains
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines in models

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomers
Compound Name CAS Number Substituents (N¹) Molecular Weight (g/mol) Key Properties/Applications
N¹-Ethyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine 61694-79-9 Ethyl, 3-methoxy-benzyl 208.30 Positional isomer; altered lipophilicity
N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 876717-71-4 Methyl, 3-methoxy-benzyl 194.28 Reduced steric bulk; lower molecular weight
N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine 1181592-83-5 Isopropyl, 2-methyl-benzyl 206.33 Increased hydrophobicity; potential antimicrobial activity
N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine 1249195-71-8 Cyclopropyl, 3-fluoro-benzyl 208.28 Halogen introduction; enhanced metabolic stability

Key Observations :

  • Positional Isomerism : The 2-methoxy substitution in the target compound may enhance π-π stacking interactions compared to 3-methoxy analogs, influencing receptor binding in biological systems .
  • Substituent Effects : Bulky groups (e.g., isopropyl, cyclopropyl) reduce solubility but improve membrane permeability. Halogenated benzyl groups (e.g., 3-fluoro) increase electronegativity and stability .
Functional Group Modifications

Schiff Base Derivatives :

  • N,N′-Bis(4-chlorobenzylidene)ethane-1,2-diamine (L1): A Schiff base ligand with imine groups, forming stable metal complexes (2:1 ligand-to-metal ratio). Used in coordination chemistry for catalytic applications .

Corrosion Inhibitors :

  • DETA, TETA, PEHA : Polyamines with multiple -NH- groups exhibit superior corrosion inhibition via chelation with metal surfaces. The target compound’s two amine groups may limit its efficacy in this role .
Physical and Chemical Properties
Property Target Compound N¹-Methyl-3-methoxy analog N¹-Cyclopropyl-3-fluoro analog
Molecular Weight (g/mol) 208.30 194.28 208.28
Solubility Moderate in polar solvents Higher than target Lower due to halogen
Lipophilicity (LogP) ~2.5 (estimated) ~2.0 ~3.0
Thermal Stability Stable up to 150°C (predicted) Similar Enhanced by cyclopropyl group

Notes:

  • Halogenated derivatives (e.g., 3-fluoro) exhibit higher boiling points and density due to increased molecular polarity .

Biological Activity

N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H20N2O
  • CAS Number : 62748-45-2
  • Molecular Weight : 208.30 g/mol

The compound features an ethyl group and a 2-methoxybenzyl substituent attached to an ethane-1,2-diamine backbone. The methoxy group enhances its lipophilicity, potentially improving membrane permeability and biological interactions.

N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine acts primarily as a ligand that interacts with various biological targets. Its mechanism of action involves:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.
  • Chemical Transformations : It can undergo oxidation to form imines or amides and reduction to yield secondary or tertiary amines, contributing to its reactivity in biological systems.

Biological Activities

Research indicates that N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Investigated for its potential therapeutic effects in neurological disorders, possibly due to its ability to modulate neurotransmitter systems.
  • Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, which are often associated with similar structures in medicinal chemistry.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
  • Neuroprotective Effects :
    • In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases.
  • Inflammation Model :
    • In animal models of inflammation, administration of N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine led to reduced levels of pro-inflammatory cytokines, supporting its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various microbial strains
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines in models

Q & A

Q. What are the standard synthetic routes for preparing N¹-Ethyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine?

Methodological Answer: The synthesis typically involves reductive alkylation or condensation reactions. For analogs like N¹,N¹-dimethyl derivatives, benzylated amines are reduced using hydrogen gas and platinum catalysts under controlled heating . For the target compound, a plausible route includes:

Condensation : React 2-methoxybenzaldehyde with ethane-1,2-diamine to form a Schiff base intermediate.

Reductive alkylation : Introduce the ethyl group via hydrogenation or sodium cyanoborohydride-mediated reduction in the presence of ethyl iodide.

Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization.
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., methoxy, ethyl, benzyl groups). Aromatic protons appear at δ 6.8–7.5 ppm, while ethyl groups show signals near δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (N–CH₂) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected ~265 g/mol).
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves stereochemistry .

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to minimize moisture absorption .
  • Handling : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust/aerosols. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for N¹-Ethyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine?

Methodological Answer:

  • Solvent Variation : Record spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects.
  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing ethyl vs. benzyl protons) .
  • Dynamic NMR : If rotational isomerism is suspected (e.g., around the ethyl group), variable-temperature NMR (VT-NMR) can reveal conformational exchange .

Q. What computational strategies predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps, HOMO-LUMO gaps, and binding energies with metal ions (e.g., Zn²⁺, Cu²⁺) .
  • Molecular Dynamics (MD) : Simulate ligand-metal interactions in solvent (e.g., water, ethanol) to predict stability of coordination complexes .

Q. How to design experiments to evaluate its potential biological activity?

Methodological Answer:

  • Cytotoxicity Assays : Treat cancer cell lines (e.g., K562 leukemia cells) with the compound (1–100 µM) and measure viability via MTT assay .
  • Ligand Screening : Test affinity for receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. How does this compound influence the growth of nanostructured materials (e.g., ZnO nanorods)?

Methodological Answer:

  • Chemical Bath Deposition : Add the compound (1:1 ratio to Zn(NO₃)₂) as a capping agent during ZnO nanorod synthesis.
  • Characterization : Use SEM to assess nanorod morphology and XRD to confirm crystallinity. Enhanced alignment and aspect ratio suggest amine-directed growth .

Q. What advanced techniques ensure purity and stability analysis in long-term studies?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect degradation products (e.g., oxidized amines).
  • Stability-Indicating Assays : Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling .
  • Spectroscopic Monitoring : Track UV-Vis absorbance at λmax ~255 nm for decomposition trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N*1*-Ethyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N*1*-Ethyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine

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